molecular formula C24H32FN5O B2964046 2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide CAS No. 692737-21-6

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2964046
CAS No.: 692737-21-6
M. Wt: 425.552
InChI Key: WHYSMOICDDPQDN-UHFFFAOYSA-N
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Description

Synthesized via a multi-step protocol, it features a central acetamide core flanked by a 4-ethylpiperazine moiety and a 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl group (Fig. 1). Its molecular formula is C₂₉H₃₂F₂N₅O, with a molecular weight of 483.6 g/mol. Key spectral data include ESI-MS ([M+H]⁺ at m/z 412.1878) and characteristic ¹H NMR signals (e.g., δ 10.04 ppm for the acetamide NH, δ 7.26–7.98 ppm for aromatic protons) .

The compound was developed as part of a series of 2(1H)-quinolone derivatives to target pulmonary fibrosis, demonstrating inhibitory activity against TGF-β-dependent and -independent pathways in preclinical models . Its structural design prioritizes dual piperazine substitution to enhance binding affinity to kinase domains and improve metabolic stability.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O/c1-2-27-10-12-28(13-11-27)19-24(31)26-20-8-9-23(22(25)18-20)30-16-14-29(15-17-30)21-6-4-3-5-7-21/h3-9,18H,2,10-17,19H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSMOICDDPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which is achieved through the reaction of piperazine with ethyl bromide under basic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a fluorinated aromatic compound.

    Acetylation: The final step is the acetylation of the intermediate product to form the desired compound. This is typically done using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Piperazine Substituents :

  • The target compound’s 4-ethylpiperazine group contrasts with bulkier substituents (e.g., 4-phenylpiperazine in Compound 14 or 4-(4-methylphenyl)sulfonylpiperazine in ). Smaller alkyl groups like ethyl may enhance membrane permeability compared to aromatic or sulfonyl groups.
  • The dual piperazine architecture in the target compound is rare; most analogues feature a single piperazine moiety.

Biological Targets: While the target compound inhibits TGF-β pathways, analogues like Compound 14 act on voltage-gated sodium channels (anticonvulsant) , and others (e.g., ) induce apoptosis via indolinone interactions.

Pharmacological Data Comparison

Parameter Target Compound Compound 14 Compound 15 (E)-5e
Activity TGF-β inhibition Anticonvulsant Anticonvulsant Pro-apoptotic
Potency (IC₅₀/ED₅₀) Not reported 38 mg/kg (ED₅₀) 42 mg/kg (ED₅₀) 1.8 µM (IC₅₀)
Selectivity High for Smad3 Broad sodium channel Broad sodium channel Selective for AML cells

Biological Activity

2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide, a compound with the CAS number 439120-47-5, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, anticonvulsant, and potential antipsychotic effects.

Chemical Structure

The molecular formula of the compound is C18H27FN4O2C_{18}H_{27}FN_{4}O_{2}, with a molecular weight of 350.44 g/mol. The structure features an ethyl piperazine moiety and a fluorinated phenyl group, which are critical for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that the incorporation of piperazine derivatives can enhance antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • IC50 Values : Compounds related to this structure have demonstrated IC50 values as low as 5.36 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis via the intrinsic pathway, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis induction
4iHepG210.10Cell cycle arrest

Anticonvulsant Activity

The anticonvulsant potential of piperazine derivatives has been explored in various animal models. The compound has shown protective effects in the maximal electroshock (MES) test, a standard method for evaluating anticonvulsant activity.

Key Findings:

  • Protection in MES Test : Compounds similar to this compound exhibited protection at doses of 100 mg/kg and 300 mg/kg .
CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes

Antipsychotic Activity

Preliminary studies suggest potential antipsychotic effects for compounds containing piperazine moieties. These effects may involve interactions with serotonin (5-HT2A) and dopamine (D2) receptors.

Key Findings:

  • Animal Models : Various piperazine derivatives were tested for antipsychotic activity, showing variable effects on catalepsy induction .

Case Studies

A study on the synthesis and evaluation of N-substituted phenylacetamides highlighted their anticonvulsant properties and indicated that specific substitutions can enhance biological activity . Another investigation focused on the cytotoxicity of similar compounds against cancer cell lines, demonstrating that structural modifications significantly impact efficacy .

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